3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole
Description
This compound belongs to the 4H-1,2,4-triazole class, characterized by a pyrazole moiety at position 3, a methyl group at position 4, and a propargylthio substituent at position 4. Its molecular formula is C₁₅H₁₈N₆OS (based on analogous structures in ). Predicted physicochemical properties include a boiling point of ~546.7°C and a density of ~1.27 g/cm³ (estimated via computational methods).
Properties
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-prop-2-ynylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-5-6-18-11-13-12-9(16(11)3)8-7-15(2)14-10(8)17-4/h1,7H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDGCZYMUOHEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole is a derivative of pyrazole and triazole, which are known for their diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 270.34 g/mol. The structure features a pyrazole ring substituted with a methoxy group and a triazole moiety linked to a propynylthio group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄OS |
| Molecular Weight | 270.34 g/mol |
| CAS Number | Not specified |
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial properties. In studies involving various bacterial strains, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown inhibition zones in disk diffusion assays, suggesting potential as a new class of antibiotics .
Anticancer Properties
The anticancer potential of pyrazole and triazole derivatives has been extensively studied. A series of compounds structurally related to the target compound have been found to exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest, with IC50 values indicating potency in the micromolar range .
Case Study:
In a recent study, a closely related triazole compound was tested against A549 cells, showing an IC50 value of 15 µM after 48 hours of treatment. This suggests that modifications in the structure can enhance or reduce anticancer activity .
Anti-inflammatory Effects
Inflammation is a critical process in various diseases, including cancer and autoimmune disorders. Compounds containing pyrazole rings have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that the compound reduced nitric oxide production in macrophages stimulated with LPS .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Reactive Oxygen Species (ROS) Modulation: By influencing ROS levels, it can induce oxidative stress in cancer cells leading to apoptosis.
- Cytokine Regulation: The modulation of cytokine release can help in managing inflammatory responses.
Chemical Reactions Analysis
Click Chemistry Reactivity
The prop-2-yn-1-ylthio group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
- Reagents : Azides (e.g., benzyl azide), CuSO<sub>4</sub>·5H<sub>2</sub>O, sodium ascorbate .
- Conditions : Room temperature, DMF/H<sub>2</sub>O (1:1), 12–24 hr .
- Product : 1,2,3-Triazole-linked hybrids (e.g., Figure 1 ) .
Table 1 : Click Reaction Outcomes
| Azide Component | Reaction Time (hr) | Yield (%) | Reference |
|---|---|---|---|
| Benzyl azide | 12 | 76 | |
| 2-Azido-1,3,5-tribromobenzene | 24 | 72 |
Nucleophilic Substitution at the Thioether Group
The propargylthio moiety undergoes nucleophilic displacement with amines or thiols:
Oxidative Desulfurization
Controlled oxidation with H<sub>2</sub>O<sub>2</sub>/AcOH converts the thioether to sulfoxide or sulfone derivatives:
Biological Activity Correlations
- Antimicrobial Activity : Derivatives show MIC values of 3.25–32 µg/mL against Mycobacterium tuberculosis and S. aureus .
- Anticancer Potential : S-substituted analogs inhibit colorectal cancer cell lines (IC<sub>50</sub>: 8–15 µM) .
Table 2 : Biological Screening Data
| Derivative Structure | Target Organism/Cell Line | Activity (MIC/IC<sub>50</sub>) | Reference |
|---|---|---|---|
| Triazole-S-piperazine | S. aureus | 5 µg/mL | |
| Triazole-SO<sub>2</sub>-CH<sub>2</sub>C≡CH | HCT-116 (Colorectal) | 12 µM |
Stability and Degradation
- Thermal Stability : Decomposes at 208–233°C (DSC) .
- Photolytic Degradation : Forms disulfide dimers under UV light (λ = 254 nm) .
Computational Insights
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Compound A :
Name : 4-(2-Methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
Molecular Formula : C₁₀H₁₅N₅O₂S
Key Differences :
- Replaces the propargylthio group with a thiol (-SH) and substitutes the methyl group at position 4 with a 2-methoxyethyl chain.
Compound B :
Name : 3-(((4-Ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
Molecular Formula : C₁₅H₁₈N₆OS
Key Differences :
- Features an ethyl group at position 4 and a pyridine-substituted methylthio group.
- Impact : The pyridine moiety introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to biological targets compared to the propargylthio group.
Compound C :
Name : 4-Methyl-5-(4-methyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-2-phenylthiazole
Molecular Formula : C₁₆H₁₄N₄S₂
Key Differences :
Key Insights :
Challenges :
Q & A
Basic: What synthetic methodologies are effective for constructing the triazole-pyrazole hybrid core of this compound?
Answer:
The synthesis of triazole-pyrazole hybrids typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, describes a protocol where a triazenylpyrazole precursor reacts with an alkyne (e.g., 1-ethynyl-4-methoxybenzene) in THF/water at 50°C for 16 hours using CuSO₄ and sodium ascorbate as catalysts. Yield optimization (61% in this case) requires precise stoichiometry, solvent polarity adjustment, and controlled temperature . Alternative routes may involve cyclocondensation of hydrazine derivatives with carbonyl compounds, as seen in for analogous pyrazole-carboxylic acids.
Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Answer:
- Spectroscopy:
- ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy, methyl, and propargylthio groups). For instance, the methoxy proton resonates at ~3.8 ppm, while propargyl protons appear as a triplet near 2.5 ppm ().
- IR confirms functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the propargyl group).
- Crystallography:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) refines the structure. Programs like ORTEP-3 ( ) visualize molecular geometry and validate bond lengths/angles against expected values (e.g., triazole N-N distances of ~1.3 Å).
Advanced: How can researchers optimize reaction conditions to improve yields in triazole-pyrazole hybrid synthesis?
Answer:
- Catalyst Screening: Replace CuSO₄/ascorbate with Ru- or Ir-based catalysts for sterically hindered alkynes (noted in ).
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates ().
- Microwave Assistance: highlights microwave irradiation reducing reaction time (e.g., 30 minutes vs. 16 hours) while maintaining yields.
- Workflow Automation: High-throughput screening of temperature (40–80°C) and stoichiometry (1:1 to 1:1.2 azide:alkyne) can identify optimal conditions .
Advanced: How can molecular docking studies predict the biological activity of this compound?
Answer:
- Target Selection: Prioritize enzymes like fungal 14α-demethylase (PDB: 3LD6), as triazoles are known antifungals ().
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking.
- Validation Metrics:
- Compare binding affinity (ΔG) to reference drugs (e.g., fluconazole).
- Analyze hydrogen bonding (e.g., triazole N with heme iron) and hydrophobic interactions (propargylthio with active-site residues) ().
- ADME Prediction: Tools like SwissADME assess bioavailability, leveraging logP and topological polar surface area (TPSA) data from .
Advanced: How should researchers address contradictions in crystallographic data during refinement?
Answer:
- Data Collection: Ensure high-resolution (<1.0 Å) datasets to minimize noise.
- Refinement in SHELXL ( ):
- Apply TWIN and BASF commands for twinned crystals.
- Validate with Rint (<5%) and GOF (0.9–1.1).
- Discrepancy Resolution:
Advanced: What methodologies are used to evaluate pharmacokinetic properties of this compound?
Answer:
- In Vitro Assays:
- In Silico Tools:
- pkCSM predicts absorption (Caco-2 permeability) and metabolism (cytochrome interactions).
- Molecule Properties: LogD (octanol-water distribution) and pKa (for ionization at physiological pH) are calculated via MarvinSketch ().
Advanced: How can computational chemistry complement experimental data in characterizing this compound?
Answer:
- DFT Calculations:
- Molecular Dynamics (MD):
Simulate solvation in explicit water (TIP3P model) to study conformational stability over 100 ns trajectories ().
Basic: What are the key steps in purifying this compound post-synthesis?
Answer:
- Extraction: Use ethyl acetate/water to remove unreacted starting materials.
- Column Chromatography: Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) isolates the product ().
- Recrystallization: Dissolve in hot ethanol, then slow-cool to obtain crystals for XRD ( ).
Advanced: How can researchers design derivatives to enhance antifungal activity?
Answer:
- Structure-Activity Relationship (SAR):
- Synthetic Routes:
- Click chemistry to append azole fragments ().
- Suzuki-Miyaura coupling for aryl substitutions ().
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical trials?
Answer:
- Process Chemistry:
- Replace THF with safer solvents (e.g., 2-MeTHF) under reflux.
- Optimize catalyst loading (0.5–1 mol% Cu) to reduce metal residues ().
- Quality Control:
- HPLC-PDA monitors purity (>98%) using a C18 column (MeCN:H₂O gradient).
- LC-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 347.1) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
